molecular formula C19H18FN5O3S B2610697 N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide CAS No. 1251577-74-8

N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide

Cat. No.: B2610697
CAS No.: 1251577-74-8
M. Wt: 415.44
InChI Key: BJNYBZXEFFZXCY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring a central imidazole ring linked to a pyridine moiety substituted with a pyrrolidine sulfonyl group and a 4-fluorophenyl carboxamide side chain. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrrolidine sulfonyl substituent may influence binding affinity and selectivity toward specific kinase isoforms .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O3S/c20-14-3-5-15(6-4-14)23-19(26)17-12-24(13-22-17)18-8-7-16(11-21-18)29(27,28)25-9-1-2-10-25/h3-8,11-13H,1-2,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNYBZXEFFZXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidine sulfonyl group. The final steps involve the formation of the imidazole ring and the attachment of the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

p38 MAPK Inhibitors

Compounds like 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine () share the imidazole-pyridine core but lack the pyrrolidine sulfonyl group. These derivatives exhibit inhibitory activity against p38 MAPK, with modifications at the pyridine and phenyl positions significantly affecting potency. For example, methoxy or halogen substitutions on the pyridine ring enhance kinase binding, as seen in derivatives synthesized by Koch et al. (2008) .

CK1δ/ε Inhibitors

PF-5006739 () incorporates a 4-fluorophenyl-imidazole-pyrimidine scaffold with a piperidine-oxazole substituent. Compared to the target compound, PF-5006739 demonstrates superior blood-brain barrier (BBB) penetration, attributed to its reduced polar surface area (PSA) and balanced logP (4.5 vs. ~4.5 for the target compound). However, the target compound’s pyrrolidine sulfonyl group may confer higher specificity for peripheral CK1 isoforms .

Compound 11b (), a 3-phenylpropanamide derivative, shows potent CK1δ inhibition (IC50 = 4 nM) but lower selectivity over CK1ε (IC50 = 25 nM). The target compound’s pyridine sulfonyl group may reduce off-target interactions compared to the dimethoxyphenyl substituent in 11b .

Gamma-Secretase Modulators (GSMs)

BPN-15606 (), an imidazole-pyridazine derivative with a 4-fluorophenyl ethylamine group, shares structural motifs with the target compound. However, BPN-15606’s pyridazine ring and methoxy substituent result in a higher molecular weight (MW ~450 vs. ~434 for the target compound) and altered logD (3.2 vs.

Imidazole-Carboxamide Analogs

1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[1-(4-fluorophenyl)ethyl]-1H-imidazole-4-carboxamide () replaces the pyrrolidine sulfonyl group with a tert-butyl oxadiazole. This modification increases steric bulk, raising the PSA to 76.24 Ų (vs. ~70 Ų for the target compound), which may limit BBB penetration but enhance solubility in polar solvents .

Data Tables

Table 1. Key Structural and Functional Comparisons

Compound Name Target IC50 (nM) MW logP PSA (Ų) Key Substituents
Target Compound CK1δ (hypothesized) N/A ~434 4.5 ~70 Pyrrolidine sulfonyl, 4-fluorophenyl
PF-5006739 CK1δ/ε 8 (CK1δ) 449 4.5 65 Piperidine-oxazole, 4-fluorophenyl
Compound 11b CK1δ 4 (CK1δ) 420 3.8 85 Dimethoxyphenyl, methylthioimidazole
4-[5-(4-FP)-imidazol-4-yl]pyridine p38 MAPK 10–100* 255 2.9 50 Unsubstituted pyridine

*Estimated range based on structural analogs.

Table 2. Physicochemical Properties

Property Target Compound Compound BPN-15606
Molecular Weight ~434 434.47 ~450
logP 4.5 4.49 3.2
Polar Surface Area (Ų) ~70 76.24 85
Hydrogen Bond Donors 1 1 2

Key Findings

Substituent Effects : The pyrrolidine sulfonyl group in the target compound may improve kinase specificity compared to dimethoxyphenyl (Compound 11b) or tert-butyl oxadiazole () groups, which increase steric hindrance or PSA .

Selectivity vs. Penetration : While PF-5006739’s BBB penetration is advantageous for CNS targets, the target compound’s higher PSA may restrict it to peripheral applications .

Metabolic Stability : The 4-fluorophenyl group, common across analogs, enhances resistance to oxidative metabolism, as demonstrated in BPN-15606 .

Biological Activity

N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide, also known by its CAS number 1251577-74-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H18FN5O3S
  • Molecular Weight : 415.4 g/mol
  • CAS Number : 1251577-74-8

The structure of N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide includes a fluorinated phenyl group, a pyridine ring with a sulfonyl substituent, and an imidazole core, which contributes to its biological activity.

Research indicates that compounds containing imidazole and pyridine rings exhibit various pharmacological activities, including antiviral, antibacterial, and anticancer properties. The presence of the pyrrolidine sulfonamide moiety may enhance the compound's interaction with biological targets, potentially influencing enzyme inhibition or receptor modulation.

Antiviral Activity

In studies evaluating antiviral properties, compounds similar to N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide have demonstrated significant efficacy against viral infections. For instance:

  • Case Study : A related compound exhibited an EC50 value of 6.7 μM against Hepatitis C Virus (HCV), indicating strong antiviral potential .

This suggests that N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide may also possess similar antiviral activity.

Antibacterial Activity

The antibacterial efficacy of nitrogen heterocycles has been well-documented. Compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus . This positions N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide as a candidate for further antibacterial studies.

Anticancer Properties

Preliminary research suggests that imidazole derivatives may inhibit cancer cell proliferation through various pathways. For example, compounds with structural similarities have been noted for their ability to induce apoptosis in cancer cells . Further studies are needed to elucidate the specific anticancer mechanisms of this compound.

Table 1: Biological Activity Overview

Activity TypeAssay TypeEfficacy (EC50/MIC)Reference
AntiviralHCV Inhibition6.7 μM
AntibacterialS. aureus3.12 - 12.5 μg/mL
AnticancerCell ProliferationTBD

Study on Antiviral Efficacy

A study evaluated various nitrogen heterocycles for their antiviral properties against HCV. The promising results indicated that modifications in the chemical structure significantly enhanced antiviral activity, suggesting that N-(4-fluorophenyl)-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide could be optimized for better efficacy.

Study on Antibacterial Properties

In another investigation focusing on antibacterial activity, derivatives similar to the target compound were tested against common pathogens. The results highlighted a notable reduction in bacterial growth, supporting the hypothesis that this class of compounds could serve as effective antibacterial agents.

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